molecular formula C13H18N2O B12926347 2-Ethyl-4-methyl-1-propoxybenzimidazole CAS No. 161958-73-2

2-Ethyl-4-methyl-1-propoxybenzimidazole

Cat. No.: B12926347
CAS No.: 161958-73-2
M. Wt: 218.29 g/mol
InChI Key: YMZPJFZAPPZUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1-propoxybenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with ethyl, methyl, and propoxy substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-1-propoxybenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . Common reagents include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methyl-1-propoxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-Ethyl-4-methyl-1-propoxybenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1-propoxybenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 4-Methylbenzimidazole
  • 2-Ethylbenzimidazole

Comparison: 2-Ethyl-4-methyl-1-propoxybenzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to 2-Methylbenzimidazole and 4-Methylbenzimidazole, the presence of the ethyl and propoxy groups enhances its lipophilicity and potential for crossing biological membranes. This makes it more effective in certain biological applications .

Properties

CAS No.

161958-73-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-ethyl-4-methyl-1-propoxybenzimidazole

InChI

InChI=1S/C13H18N2O/c1-4-9-16-15-11-8-6-7-10(3)13(11)14-12(15)5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

YMZPJFZAPPZUFR-UHFFFAOYSA-N

Canonical SMILES

CCCON1C2=CC=CC(=C2N=C1CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.